![molecular formula C13H17ClN2O B1621291 4-(4-Chlorophenyl)cyclohexanecarbohydrazide CAS No. 368870-04-6](/img/structure/B1621291.png)
4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Overview
Description
4-(4-Chlorophenyl)cyclohexanecarbohydrazide is a chemical compound . It is derived from 4-(4-chlorophenyl)-cyclohexane carboxylic acid . This compound has been studied for its antibacterial activity .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide involves the nucleophilic addition-elimination reaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide . The structures of the synthesized compounds are confirmed by 1H NMR, IR, and mass spectral data .Molecular Structure Analysis
The molecular formula of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide is C13H17ClN2O . Its molecular weight is 252.74 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide are nucleophilic addition-elimination reactions . These reactions involve the interaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide .Scientific Research Applications
Synthesis and Characterization
A study by Özer et al. (2009) focused on the synthesis and characterization of various derivatives of cyclohexanecarboxamide, including those with a 4-chlorophenyl substituent. These compounds were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction, emphasizing their structural and chemical properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Investigations
Li and Wang (2010) synthesized a compound closely related to 4-(4-chlorophenyl)cyclohexanecarbohydrazide and analyzed its crystal structure, providing insights into the molecular conformations and interactions in such compounds (Li & Wang, 2010).
Potential Biological Activities
A study by Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds derived from a similar structure and investigated their lipase and α-glucosidase inhibition, indicating potential biological activities of these compounds (Bekircan, Ülker, & Menteşe, 2015).
Chemical Reactions and Synthesis
The research by Yeo, Azizan, and Tiekink (2019) on the synthesis of a compound structurally related to 4-(4-chlorophenyl)cyclohexanecarbohydrazide, provided detailed insights into the chemical reactions involved in its formation and the resultant molecular structure (Yeo, Azizan, & Tiekink, 2019).
Antimicrobial and Anticonvulsant Activities
Hafez, El-Gazzar, and Zaki (2016) synthesized derivatives of a similar structure and assessed their antimicrobial activities, providing a basis for the potential application of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in antimicrobial treatments (Hafez, El-Gazzar, & Zaki, 2016).
Photochemistry and Reactivity
The study by Protti, Fagnoni, Mella, and Albini (2004) explored the photochemical properties of compounds with 4-chlorophenyl groups, which could be relevant for understanding the photochemical behavior of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (Protti, Fagnoni, Mella, & Albini, 2004).
Safety and Hazards
Future Directions
The future directions for the study of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide could involve further exploration of its antibacterial properties . Additionally, the development of new antibacterial agents with exclusive structure and with a mechanism of action possibly different from that of existing antimicrobial agents could be a potential area of research .
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h5-9,11H,1-4,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFIARWELZHSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381543 | |
Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohexanecarbohydrazide | |
CAS RN |
368870-04-6 | |
Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368870-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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